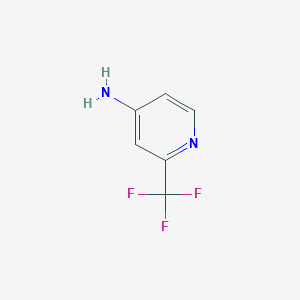

4-Amino-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNBZRJTRHTSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437429 | |

| Record name | 2-(Trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-98-2 | |

| Record name | 2-(Trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Amino-2-(trifluoromethyl)pyridine

CAS Number: 147149-98-2

This technical guide provides an in-depth overview of 4-Amino-2-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental insights, and visualization of its role in relevant biological pathways.

Core Compound Properties

This compound is a substituted pyridine derivative featuring both an amine and a trifluoromethyl group.[1] This unique combination of an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group imparts distinct chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 147149-98-2 | [1][4][5] |

| Molecular Formula | C₆H₅F₃N₂ | [1][4] |

| Molecular Weight | 162.11 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | 58-62 °C | [1][4][5] |

| Boiling Point | 230.7 ± 40.0 °C (Predicted) | [5] |

| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.62 ± 0.50 (Predicted) | [5] |

| Purity | ≥97% | [4][] |

Spectral Data

While specific spectra are not provided here, typical analytical techniques for characterization would include:

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

¹⁹F NMR: To characterize the trifluoromethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the N-H and C-F bonds.

Safety Information

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Code |

| Toxic if swallowed | H301 |

| Causes serious eye irritation | H319 |

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of targeted therapies, particularly in oncology. The trifluoromethyl group is known to enhance properties such as metabolic stability, binding affinity, and cell permeability of drug candidates.[3]

Synthesis of RAF Inhibitors

This pyridine derivative is a key component in the synthesis of RAF inhibitors, such as naporafenib, which are used in the treatment of cancers driven by mutations in the RAF-MEK-ERK signaling pathway.[1][2]

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][][8] Aberrant activation of this pathway is a common feature in many cancers.[1] RAF inhibitors block the activity of RAF kinases, thereby inhibiting downstream signaling and tumor growth.

Synthesis of Checkpoint Kinase 1 (CHK1) Inhibitors

This compound is also utilized in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors, such as CCT245737.[9] CHK1 is a key protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[9][10]

Cell Cycle Checkpoint Signaling

Cell cycle checkpoints are crucial for maintaining genomic integrity by halting the cell cycle in response to DNA damage, allowing for repair.[11][12][13] Many cancer cells rely on these checkpoints for survival, making them attractive therapeutic targets. CHK1 inhibitors disrupt the G2/M checkpoint, leading to mitotic catastrophe and cell death in cancer cells with damaged DNA.[7]

Experimental Protocols: Synthetic Methodologies

The synthesis of complex drug molecules from this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

General Workflow for API Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a bioactive molecule using this compound as a starting material.

References

- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 12. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]

- 13. Cell Cycle Regulation by Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Data of 4-Amino-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physical Properties of 4-Amino-2-(trifluoromethyl)pyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical building blocks is paramount for successful synthesis and application. This guide provides a detailed overview of the core physical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Quantitative data for this compound (CAS Number: 147149-98-2) are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| Melting Point | 58-62 °C | [1] |

| Boiling Point | 230.7 ± 40.0 °C (Predicted) at 760 mmHg | |

| Density | 1.368 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.62 ± 0.50 (Predicted) | |

| Appearance | White crystals | [1] |

| InChI Key | LYNBZRJTRHTSKI-UHFFFAOYSA-N | |

| SMILES | Nc1ccnc(c1)C(F)(F)F |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.

General Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[2]

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., a Mel-Temp apparatus).

-

The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, as the melting point is approached.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[2]

-

The melting point is reported as the range T1-T2.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[3]

General Methodology (Capillary Method):

-

A few milliliters of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[3][4]

-

The test tube is attached to a thermometer and heated in a suitable bath.

-

As the temperature rises, air trapped in the capillary tube will bubble out.[3]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[3]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

General Methodology:

-

A small, pre-weighed amount of the solute (e.g., 25 mg) is placed in a test tube.[5]

-

A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[5]

-

The test tube is shaken vigorously after each addition of the solvent.[5]

-

The compound is considered soluble if it completely dissolves. If not, the process is repeated with different solvents.[5]

-

Observations are often categorized as soluble, partially soluble, or insoluble.[6] The polarity of the solute and solvent is a key factor, following the principle of "like dissolves like".[7]

pKa Determination

The pKa is a measure of the acidity of a compound. Several methods can be employed for its determination.

General Methodology (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent (often water or a mixed aqueous-organic solvent).

-

A standardized solution of a strong base (e.g., NaOH) is slowly added to the solution of the acidic compound.

-

The pH of the solution is measured after each addition of the base using a calibrated pH meter.[8]

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped titration curve.[9]

Applications in Synthesis

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group, which can enhance properties like metabolic stability and binding affinity, and the versatile amino group.[1][10]

Synthesis of RAF Inhibitors

This compound is a key intermediate in the synthesis of naporafenib (LXH254), an orally available inhibitor of the Raf family of protein kinases.[1][11] Raf kinases are crucial components of the Ras/Raf/MEK/ERK signaling pathway, which is often upregulated in various cancers.[11]

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Naporafenib, synthesized using this compound, acts by inhibiting Raf kinases within this pathway.

Ligand Synthesis

This compound is also utilized in the synthesis of pyridine-based ligands. These ligands can be used to stabilize reagents, such as hypervalent iodine, which are employed in a wide array of synthetic chemical transformations.[1] The amino group provides a reactive site for further functionalization to create complex ligand structures.

References

- 1. ossila.com [ossila.com]

- 2. byjus.com [byjus.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Naporafenib | C25H25F3N4O4 | CID 90456533 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Amino-2-(trifluoromethyl)pyridine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-(trifluoromethyl)pyridine, a key fluorinated building block in the synthesis of various active pharmaceutical ingredients (APIs). The unique electronic properties arising from the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group on the pyridine scaffold result in a distinct spectroscopic signature. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.10 | d | H-6 |

| 6.90 | s | H-3 |

| 6.65 | d | H-5 |

| 6.52 | s (br) | -NH₂ |

Solvent: Not specified, data from similar compounds suggest CDCl₃ or DMSO-d₆. Data is compiled from predicted and experimental values for closely related structures. A broad singlet for the amine protons is typical and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |

| ~155 | s | - | C4 (C-NH₂) |

| ~152 | q | ~35 | C2 (C-CF₃) |

| ~150 | s | - | C6 |

| ~122 | q | ~273 | CF₃ |

| ~109 | s | - | C5 |

| ~106 | s | - | C3 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule. For a solid sample like this compound, the spectrum is typically acquired using a KBr pellet or as a Nujol mull.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H scissoring (bending) |

| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1350 - 1100 | Very Strong | C-F stretching (CF₃ group) |

| 1330 - 1260 | Medium | Aromatic C-N stretching |

| 900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 162.11 g/mol [1] |

| Exact Mass | 162.0405 u |

| Predicted Key Fragments (m/z) | 162 [M]⁺• (Molecular Ion), 143 [M-F]⁺, 93 [M-CF₃]⁺ |

Note: The fragmentation pattern is predicted based on the chemical structure and established fragmentation pathways for similar compounds. The molecular ion peak is expected to be a prominent feature in the spectrum.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Data Acquisition (¹H & ¹³C)

-

Sample Preparation : For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) within a 5 mm NMR tube. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : Standard single-pulse experiment (e.g., zg30).

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width : 200-250 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : ≥1024, depending on the sample concentration, due to the low natural abundance of ¹³C.

-

IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be ground to a fine, homogeneous powder. This powder is then transferred to a pellet-forming die and pressed under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet containing the sample in the designated sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

MS Data Acquisition (Electron Ionization)

-

Sample Preparation : Dissolve a small amount (less than 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane to achieve a concentration of approximately 10-100 µg/mL.[2]

-

Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Data Acquisition :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : Typically 70 eV.

-

Mass Range : Scan from a low m/z value (e.g., 40) to a value sufficiently above the molecular weight (e.g., 200).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 2-(Trifluoromethyl)pyridin-4-amine, a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making efficient and scalable synthesis of this intermediate a key focus for chemical research.[1][3] This document details various synthetic methodologies, presenting quantitative data in a comparative format, along with detailed experimental protocols and visual representations of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(Trifluoromethyl)pyridin-4-amine can be achieved through several distinct pathways, each with its own set of advantages and challenges. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and safety considerations. The following table summarizes the key quantitative data for the most common methods, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Route 1: From 2,6-dichloro-4-(trifluoromethyl)pyridine | Route 2: From 2-chloro-4-(trifluoromethyl)pyridine | Route 3: From 2-fluoro-4-(trifluoromethyl)pyridine | Route 4: From 4-nitro-2-trifluoromethylpyridine-N-oxide |

| Starting Material | 2,6-dichloro-4-(trifluoromethyl)pyridine | 2-chloro-4-(trifluoromethyl)pyridine | 2-fluoro-4-(trifluoromethyl)pyridine | 4-nitro-2-trifluoromethylpyridine-N-oxide |

| Key Reagents | 28% Aqueous Ammonia, THF, 5% Pd/C, H₂ | 28% Aqueous Ammonia | Acetamidine hydrochloride, NaOH, DMSO, H₂O | 10% Pd/C, Ethanol, H₂ |

| Reaction Steps | 2 (one-pot) | 1 | 1 | 1 |

| Reaction Time | ~9 hours | 10 hours | Not specified (typically a few hours) | 3 hours |

| Overall Yield | 71.9%[1][4] | ~70.8%[1] | High (reported for analogues)[1] | 88% |

| Purity | High (recrystallized)[1] | High (recrystallized)[1] | High (reported for analogues)[1] | High (after chromatography) |

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the core synthetic routes for 2-(Trifluoromethyl)pyridin-4-amine.

Experimental Protocols

Route 1: Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine

This method involves a two-step, one-pot reaction starting from 2,6-dichloro-4-(trifluoromethyl)pyridine.[5]

Step 1: Selective Amination

-

In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).[1][6]

-

Heat the mixture to 150°C with stirring and maintain the reaction for approximately 6 hours.[5][6]

Step 2: Dehalogenation

-

To the reaction mixture from Step 1, add 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles).[1][6]

-

Pressurize the autoclave with hydrogen gas up to 2.0 MPa.[1][6]

-

Heat the mixture to 100°C with stirring and maintain for approximately 3 hours.[1][6]

-

Cool the pressure reactor to 30-40°C and filter the contents through Celite.[1][6]

-

Add water to the filtrate and extract three times with ethyl acetate.[1]

-

Wash the combined organic layers with saturated saline and dry over sodium sulfate.[1]

-

Concentrate the organic layer under reduced pressure.[1]

-

Add n-hexane to the residue and concentrate again. To the resulting crystals, add n-hexane and stir under ice cooling for about 60 minutes.[1][4]

-

Filter the deposited crystals, wash three times with ice-cooled n-hexane, and dry under reduced pressure to obtain 2-(Trifluoromethyl)pyridin-4-amine as a white crystal.[1][4]

Route 2: Synthesis from 2-chloro-4-(trifluoromethyl)pyridine

This method describes a direct amination in a high-pressure environment.[1]

-

In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[1][7]

-

Heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.[1][7]

-

After the reaction, allow the system to cool to room temperature.[1]

-

The resulting crystals are washed with water and dried to yield 2-(Trifluoromethyl)pyridin-4-amine.[1][7]

Route 3: Synthesis from 2-fluoro-4-(trifluoromethyl)pyridine

This route utilizes a transition-metal-free amination with acetamidine hydrochloride acting as the ammonia source.[1] While a specific experimental protocol for 2-(Trifluoromethyl)pyridin-4-amine is not detailed in the cited literature, a general procedure for the synthesis of 2-aminopyridine derivatives from 2-fluoropyridines is provided and can be adapted.[1]

-

Combine 2-fluoro-4-(trifluoromethyl)pyridine, acetamidine hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide (DMSO).[4]

-

The reaction is typically stirred at an elevated temperature until completion, as monitored by an appropriate technique (e.g., TLC or GC-MS).[1]

-

Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.[1]

-

The combined organic layers are washed, dried, and concentrated.[1]

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired 2-(Trifluoromethyl)pyridin-4-amine.[1]

Route 4: Synthesis from 4-nitro-2-trifluoromethylpyridine-N-oxide

This procedure involves the hydrogenation of a nitro-substituted pyridine N-oxide derivative.

-

Dissolve 0.86 g of 4-nitro-2-trifluoromethylpyridine-N-oxide in 50 mL of anhydrous ethanol at room temperature.

-

Add 88 mg of 10% palladium/carbon catalyst under an argon atmosphere.

-

Hydrogenate the mixture for 3 hours at room temperature under a hydrogen pressure of 5 bar.

-

Upon completion, filter the reaction mixture through a depth filter and wash with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a 95:5 mixture of dichloromethane/methanol as the eluent to obtain 2-(Trifluoromethyl)pyridin-4-amine.

Alternative Synthetic Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a viable, milder alternative to traditional amination methods.[8][9] This reaction typically involves a palladium catalyst, a phosphine ligand (such as SPhos), and a base to couple an aryl halide with an amine.[3][8] While a specific, detailed protocol for the synthesis of 2-(Trifluoromethyl)pyridin-4-amine via this named reaction is not explicitly provided in the search results, the general principles can be applied. The use of bulky, electron-rich phosphine ligands developed by the Buchwald group is crucial for the efficiency of these reactions.[10]

Nucleophilic Aromatic Substitution (SNAr) is the underlying mechanism for the reactions involving chloro- and fluoro-pyridines. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack by ammonia or its equivalent. Reactions of 2-fluoropyridines are generally faster than those of 2-chloropyridines due to the higher electronegativity of fluorine.[11]

Conclusion

The synthesis of 2-(Trifluoromethyl)pyridin-4-amine can be accomplished through various effective routes. The two-step, one-pot method starting from the dichlorinated precursor offers a good yield and is well-documented.[1][4] The direct amination of the monochlorinated pyridine is simpler but requires high pressure and temperature.[1][7] The route from the fluorinated precursor provides a transition-metal-free alternative.[1][4] Finally, the hydrogenation of the nitro compound offers a high-yielding pathway. The choice of synthesis will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. Further optimization of these methods, potentially utilizing modern cross-coupling technologies like the Buchwald-Hartwig amination, could lead to even more efficient and sustainable production of this valuable chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Properties of Trifluoromethylpyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physicochemical and spectroscopic properties of the three structural isomers of trifluoromethylpyridine: 2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine. The strategic incorporation of the trifluoromethyl group significantly influences the electronic properties, reactivity, and ultimately the biological activity of the pyridine ring, making these isomers valuable building blocks in modern drug discovery and agrochemical development.[1][2][3][4][5] This document summarizes key quantitative data, details experimental methodologies for their characterization, and provides visualizations of their role in synthetic and developmental workflows.

Physicochemical Properties

The position of the trifluoromethyl group on the pyridine ring dictates the physical and chemical characteristics of each isomer. These properties are crucial for predicting their behavior in both chemical reactions and biological systems. The following tables summarize the key physicochemical data for the three isomers.

Table 1: General and Physical Properties of Trifluoromethylpyridine Isomers

| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| CAS Number | 368-48-9[6] | 3796-23-4[7] | 3796-24-5[8][9] |

| Molecular Formula | C₆H₄F₃N[6] | C₆H₄F₃N[7] | C₆H₄F₃N[8][9] |

| Molecular Weight | 147.10 g/mol [10] | 147.10 g/mol [7] | 147.10 g/mol |

| Appearance | Clear, colorless liquid[11] | Colorless liquid | Colorless liquid[8] |

| Boiling Point | 138-141 °C[10][11] | 113-115 °C[7] | 110 °C[9] |

| Melting Point | Not available | Not available | Not available |

| Density (at 25 °C) | 1.275 g/mL[11] | 1.276 g/mL[7] | 1.27 g/mL[9] |

| Refractive Index (at 20 °C) | 1.4183 - 1.419[6][11] | 1.418[7] | 1.417[9] |

Table 2: Chemical and Solubility Properties of Trifluoromethylpyridine Isomers

| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| pKa (Predicted) | Not available | Not available | 2.92 ± 0.10[8] |

| Solubility | Soluble in most organic solvents.[11] | Soluble in organic solvents. | Soluble in organic solvents, insoluble in water.[8][12] |

| LogP (Predicted) | 1.7 | 1.7[3] | 1.7[13] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of trifluoromethylpyridine isomers. The electronic environment of the pyridine ring, influenced by the strongly electron-withdrawing trifluoromethyl group, results in distinct spectral fingerprints for each isomer.

Table 3: NMR Spectroscopic Data of Trifluoromethylpyridine Isomers (in CDCl₃)

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-(Trifluoromethyl)pyridine | 8.65 (d, 1H), 7.85 (t, 1H), 7.65 (d, 1H), 7.40 (t, 1H) | 150.2 (q), 149.8, 137.2, 126.5, 121.8 (q) | -68.5 |

| 3-(Trifluoromethyl)pyridine | 8.80 (s, 1H), 8.75 (d, 1H), 7.90 (d, 1H), 7.45 (t, 1H) | 152.5, 147.0, 135.8 (q), 130.5 (q), 123.8 | -63.0 |

| 4-(Trifluoromethyl)pyridine | 8.70 (d, 2H), 7.50 (d, 2H) | 150.5, 140.0 (q), 123.0 (q), 121.5 | -64.2 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Data compiled from various sources and predictive models.

Table 4: Key IR Absorption Frequencies for Trifluoromethylpyridine Isomers

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C=C and C=N Stretching | 1600 - 1450 | Ring stretching vibrations characteristic of the pyridine core. The position and intensity are sensitive to substitution. |

| C-F Stretching | 1350 - 1100 | Strong absorptions due to the stretching of the carbon-fluorine bonds in the trifluoromethyl group. |

| C-H Out-of-Plane Bending | 900 - 650 | The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.[14] |

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible data for the characterization of trifluoromethylpyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the trifluoromethylpyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional spectrum with a spectral width of approximately 12 ppm.

-

Employ 8-16 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum with a spectral width of approximately 220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled spectrum.

-

-

-

Data Processing:

-

Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal or external standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups and confirm the structural integrity of the trifluoromethylpyridine isomers.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the liquid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation:

-

A modern FT-IR spectrometer.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum for characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the trifluoromethylpyridine isomers.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the desired mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

Role in Drug Discovery and Development

Trifluoromethylpyridine isomers are key building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][5] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the parent molecule, all of which are desirable properties in drug candidates.[1]

The general workflow for utilizing these isomers in a drug discovery program is outlined below.

Caption: Workflow for the utilization of trifluoromethylpyridine isomers in drug discovery.

Synthetic Pathways

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring, and the construction of the pyridine ring from trifluoromethyl-containing building blocks.

Caption: General synthetic strategies for trifluoromethylpyridine isomers.

The choice of synthetic route often depends on the desired isomer and the availability of starting materials. Direct fluorination of picolines is a common industrial method, while cyclocondensation reactions offer versatility for accessing a wider range of substituted derivatives.[5]

Conclusion

The trifluoromethylpyridine isomers are a class of compounds with significant utility in the fields of medicinal chemistry and materials science. Their unique physicochemical and spectroscopic properties, largely dictated by the position of the trifluoromethyl group, make them versatile building blocks for the synthesis of novel molecules with tailored characteristics. A thorough understanding of their properties and the analytical methods for their characterization is essential for their effective application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. 2-(Trifluoromethyl)pyridine(368-48-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 3-(Trifluoromethyl)pyridine 97 3796-23-4 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 10. 2-(Trifluoromethyl)pyridine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. chembk.com [chembk.com]

- 12. CAS 3796-24-5: 4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 13. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

4-Amino-2-(trifluoromethyl)pyridine: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Amino-2-(trifluoromethyl)pyridine (CAS No. 147149-98-2). The following sections detail the hazardous properties, safe handling procedures, emergency response, and the experimental methodologies used to determine its toxicological profile, ensuring a thorough understanding for laboratory and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.[1][2][3]

Table 1: GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Serious Eye Irritation | Category 2A |

| Skin Irritation | Category 2 |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H301 | Toxic if swallowed.[1][2] |

| H315 | Causes skin irritation.[2] | |

| H319 | Causes serious eye irritation.[1][2] | |

| Precautionary (Prevention) | P264 | Wash skin thoroughly after handling.[1][2] |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Precautionary (Response) | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P330 | Rinse mouth.[1][2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| Precautionary (Storage) | P405 | Store locked up.[1][4] |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Hazard Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5F3N2 |

| Molecular Weight | 162.11 g/mol [1] |

| Physical State | Solid, powder to crystal[1] |

| Color | White to Almost white |

| Melting Point | 58-62 °C[1][5] |

| Boiling Point | 230.7±40.0 °C (Predicted) |

| Flash Point | Not available |

| Solubility | Not available |

| Density | 1.368±0.06 g/cm3 (Predicted) |

Experimental Protocols for Hazard Determination

The hazard classifications are based on experimental data. While specific study reports for this compound are not publicly available, the methodologies likely followed standardized protocols, such as the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity

The classification "Acute Toxicity, Oral (Category 3)" indicates that this compound is toxic if swallowed. This is typically determined through studies following OECD Guideline 423 (Acute Toxic Class Method).

Methodology: OECD Guideline 423 - Acute Toxic Class Method

-

Principle: A stepwise procedure using a small number of animals per step to classify a substance into a defined toxicity class. The method is based on the mortality and/or moribund status of the animals.[6][7]

-

Test Animals: Typically, young adult female rats are used.[8]

-

Procedure:

-

A starting dose (e.g., 300 mg/kg body weight) is administered orally by gavage to a group of three fasted animals.[9]

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[8]

-

Depending on the outcome (number of mortalities), the test may be stopped, or another step with a higher or lower dose is performed with another group of three animals.

-

-

Data Collection: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.[9] A gross necropsy is performed on all animals at the end of the study.[7]

-

Classification: The substance is classified based on the dose at which mortality is observed.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. aksci.com [aksci.com]

- 4. delltech.com [delltech.com]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Solubility of 4-Amino-2-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)pyridine is a crucial building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pharmaceutical compounds. Its unique chemical structure, featuring both an amino group and a trifluoromethyl group on a pyridine ring, imparts specific physicochemical properties that are critical to its application in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound, details a general experimental protocol for its determination, and illustrates the key factors influencing its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 162.11 g/mol |

| Melting Point | 58-62 °C |

| Boiling Point | 230.7 ± 40.0 °C (Predicted) |

| Density | 1.368 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.62 ± 0.50 (Predicted) |

| Appearance | White to off-white solid |

Solubility Data

Given the absence of specific quantitative data, it is recommended that researchers determine the solubility of this compound in their specific solvent systems of interest using standardized experimental protocols.

Experimental Protocol for Solubility Determination: Saturated Shake-Flask Method

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique followed by gravimetric or spectroscopic analysis.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system (optional, for concentration measurement)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container. This step is crucial to remove any undissolved microparticles.

-

-

Solubility Determination (Gravimetric Method):

-

Accurately weigh the container with the filtered solution.

-

Evaporate the solvent from the container under reduced pressure or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it again.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

-

Solubility Determination (Spectroscopic/Chromatographic Method - Optional):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking the dilution factor into account.

-

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Report the average solubility value along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in public sources, its general solubility characteristics can be inferred from its chemical structure and the properties of similar compounds. For precise applications, it is imperative for researchers to experimentally determine the solubility in their specific solvent systems. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible solubility data. A comprehensive understanding of the factors influencing solubility, as outlined in this guide, will further aid in the effective utilization of this important chemical intermediate in research and development.

Stability of 4-Amino-2-(trifluoromethyl)pyridine Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected stability of 4-Amino-2-(trifluoromethyl)pyridine under acidic and basic conditions. Due to the limited availability of specific experimental stability data for this compound in public literature, this document synthesizes information based on the known chemical properties of its constituent functional groups—the pyridine ring, the amino group, and the trifluoromethyl group. It offers hypothetical degradation pathways, representative experimental protocols for stability testing, and illustrative data to guide researchers in designing and interpreting their own studies. This guide is intended to be a foundational resource for scientists and professionals involved in the research, development, and handling of this compound.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group on a pyridine scaffold, imparts unique electronic properties that are valuable in medicinal chemistry. Understanding the stability of this intermediate under various pH conditions is critical for process development, formulation, and ensuring the quality and safety of final drug products. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2][3][4]

This guide outlines the theoretical stability of this compound, proposes potential degradation pathways under acidic and basic stress, and provides standardized methodologies for experimental verification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 162.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 58-62 °C |

| Boiling Point | 230.7 ± 40.0 °C (Predicted) |

| pKa (Predicted) | 4.62 ± 0.50 |

Predicted Stability Profile

-

Trifluoromethyl Group: The C-F bond is exceptionally strong, rendering the trifluoromethyl group generally stable to metabolic and chemical degradation.[5] However, under strong basic conditions, it can be susceptible to hydrolysis, which would lead to the formation of a carboxylic acid.[5]

-

Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the electron-withdrawing trifluoromethyl group at the 2-position, making the ring susceptible to nucleophilic attack.

-

Amino Group: The amino group at the 4-position is an electron-donating group, which can influence the overall reactivity of the pyridine ring. Under acidic conditions, this group will be protonated, which may affect its directing effects and the overall stability of the molecule.

Stability under Acidic Conditions

Under acidic conditions, the primary site of interaction is expected to be the nitrogen atoms of the pyridine ring and the amino group. While significant degradation is not anticipated under mild acidic conditions, forced degradation (e.g., elevated temperatures with strong acids) could potentially lead to reactions. The protonation of the amino group and the pyridine nitrogen would increase the overall water solubility but may also influence the electronic distribution and susceptibility to nucleophilic attack by water or other nucleophiles present in the medium.

Stability under Basic Conditions

The molecule is expected to be more susceptible to degradation under basic conditions. The primary pathway for degradation is the potential hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction is often slow but can be forced under elevated temperatures and high concentrations of a strong base. The pyridine ring itself could also be subject to nucleophilic attack by hydroxide ions, although this is generally less facile than the hydrolysis of the trifluoromethyl group.

Illustrative Quantitative Stability Data (Hypothetical)

The following tables present a hypothetical summary of forced degradation studies to illustrate how quantitative data on the stability of this compound would be presented. Note: These values are for illustrative purposes only and are not based on experimental results.

Table 2: Hypothetical Stability Data under Acidic Conditions

| Acid Condition | Temperature (°C) | Time (hours) | Assay (%) | % Degradation | Major Degradation Product(s) |

| 0.1 M HCl | 60 | 24 | 98.5 | 1.5 | Unidentified polar degradants |

| 0.1 M HCl | 80 | 24 | 95.2 | 4.8 | Unidentified polar degradants |

| 1 M HCl | 80 | 24 | 89.7 | 10.3 | Degradant A |

Table 3: Hypothetical Stability Data under Basic Conditions

| Base Condition | Temperature (°C) | Time (hours) | Assay (%) | % Degradation | Major Degradation Product(s) |

| 0.1 M NaOH | 60 | 24 | 97.1 | 2.9 | 4-Amino-pyridine-2-carboxylic acid |

| 0.1 M NaOH | 80 | 24 | 90.5 | 9.5 | 4-Amino-pyridine-2-carboxylic acid |

| 1 M NaOH | 80 | 24 | 78.3 | 21.7 | 4-Amino-pyridine-2-carboxylic acid |

Experimental Protocols for Stability Assessment

The following are detailed, representative methodologies for conducting forced degradation studies on this compound.

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Preparation of Stock and Stress Samples

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Acidic Stress: To a suitable vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and approximately 0.5 mg/mL of the compound.

-

Basic Stress: To a suitable vial, add a known volume of the stock solution and an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and approximately 0.5 mg/mL of the compound.

-

Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of the solvent used for the stress conditions (e.g., 50:50 methanol:water).

-

Incubation: Place all samples in a temperature-controlled environment (e.g., a water bath or oven) at the desired temperature (e.g., 60°C or 80°C) for a specified duration (e.g., 24 hours).

-

Sample Quenching: After the incubation period, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl.

Analytical Methodology (HPLC-UV/MS)

A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.

-

Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (MS) for identification of degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation (e.g., starting with 5% B, ramping to 95% B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at a suitable wavelength (determined by UV scan, e.g., 254 nm).

-

Injection Volume: 10 µL.

Hypothesized Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound under acidic and basic conditions.

Acid-Catalyzed Degradation (Hypothetical)

Under strong acidic conditions and heat, while the trifluoromethyl group is expected to be stable, reactions involving the amino group or potential polymerization could occur, though these are less common for this class of compounds. A primary consideration would be ensuring the stability of the analytical method itself under acidic conditions.

Caption: Hypothesized pathway under forced acidic conditions.

Base-Catalyzed Degradation (Hypothetical)

Under basic conditions, the most probable degradation pathway is the hydrolysis of the trifluoromethyl group to a carboxylic acid.

Caption: Hypothesized pathway of trifluoromethyl group hydrolysis under basic conditions.

Conclusion

While this compound is expected to be relatively stable under ambient and mild acidic conditions, it is likely to undergo degradation under forced basic conditions, primarily through the hydrolysis of the trifluoromethyl group. The information and protocols provided in this guide serve as a robust starting point for researchers to experimentally determine the stability of this important chemical intermediate. Rigorous experimental work, including forced degradation studies and the development of a stability-indicating analytical method, is essential to fully characterize its stability profile and ensure its suitability for its intended applications in drug development.

References

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. benchchem.com [benchchem.com]

The Ascendance of Trifluoromethylpyridines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This powerful combination unlocks advantageous physicochemical properties, leading to enhanced drug efficacy, improved pharmacokinetic profiles, and novel therapeutic agents. This in-depth technical guide explores the core principles of trifluoromethylpyridines in drug discovery, from their synthesis and unique characteristics to their application in approved pharmaceuticals. We will delve into the quantitative data that underscores their value, provide detailed experimental methodologies, and visualize the complex biological pathways they modulate.

The Trifluoromethylpyridine Advantage: Physicochemical Properties and Synthetic Strategies

The trifluoromethyl (-CF₃) group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity significantly impact a molecule's pKa, metabolic stability, and binding affinity to biological targets.[1][2][3] When appended to a pyridine ring, a common scaffold in pharmaceuticals, these effects are amplified, offering medicinal chemists a powerful tool to fine-tune drug candidates.[1][3]

The introduction of a trifluoromethyl group can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism.[2] The strong carbon-fluorine bond is resistant to cleavage, leading to a longer in vivo half-life.[2] Furthermore, the lipophilicity of the -CF₃ group can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]

Key Synthetic Intermediates and Methods

The synthesis of trifluoromethylpyridines often relies on the preparation of key chlorinated intermediates. Two of the most important building blocks are 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.

One common synthetic strategy involves the chlorination and subsequent fluorination of picoline derivatives. For instance, 2-chloro-5-methylpyridine can be chlorinated to 2-chloro-5-(trichloromethyl)pyridine, which is then fluorinated to yield 2-chloro-5-(trifluoromethyl)pyridine.[4] A more direct, one-step vapor-phase chlorination/fluorination at high temperatures over a transition metal catalyst can also be employed.[4]

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial intermediate for several agrochemicals and pharmaceuticals, can be achieved through the chlorination of 2-chloro-5-(chloromethyl)pyridine to 2-chloro-5-(trichloromethyl)pyridine, followed by on-ring chlorination catalyzed by antimony trichloride, and finally fluorination with hydrogen fluoride.[5]

Trifluoromethylpyridines in Action: A Look at Approved Drugs

The impact of trifluoromethylpyridines is evident in the number of approved drugs and promising clinical candidates that incorporate this moiety. Here, we examine two prominent examples: Tipranavir and Leniolisib.

Tipranavir: A Non-peptidic HIV Protease Inhibitor

Tipranavir (marketed as Aptivus) is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection.[6] Its structure features a 5-(trifluoromethyl)pyridine-2-sulfonamide group, which contributes to its potent and selective inhibition of the viral protease.[6] Tipranavir is particularly valuable for patients with resistance to other protease inhibitors.[6]

Leniolisib: A Selective PI3Kδ Inhibitor

Leniolisib (marketed as Joenja) is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. It is approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency.[7] The trifluoromethylpyridine moiety in Leniolisib is crucial for its high potency and selectivity.

Quantitative Data Summary

The following tables summarize key quantitative data for Tipranavir and Leniolisib, highlighting their potency and pharmacokinetic properties.

| Compound | Target | Biological Activity | Assay Conditions |

| Tipranavir | HIV-1 Protease | Kᵢ = 8 pM | Recombinant HIV-1 protease inhibition assay. |

| IC₉₀ = 100 nM | HIV-1 infected cells. | ||

| IC₉₀ = 1.4 µM | HIV-1 infected cells in 75% human plasma.[8] | ||

| Leniolisib | PI3Kδ | IC₅₀ = 11 nM | Cell-free isolated enzyme assay.[7] |

| PI3Kα | 22-fold less potent vs PI3Kδ | Cell-free isolated enzyme assay.[7] | |

| PI3Kβ | 38-fold less potent vs PI3Kδ | Cell-free isolated enzyme assay.[7] | |

| PI3Kγ | 202-fold less potent vs PI3Kδ | Cell-free isolated enzyme assay.[7] |

| Compound | Parameter | Value | Species | Notes |

| Tipranavir | ||||

| Plasma Half-life | 5.5 - 6.0 hours | Human | Co-administered with ritonavir.[9] | |

| Cₘₐₓ | 46.8 - 57.2 µg/mL | Human | 500 mg dose with 200 mg ritonavir.[9] | |

| Cₘᵢₙ | 21.5 - 25.1 µg/mL | Human | 500 mg dose with 200 mg ritonavir.[9] | |

| AUC | 428 - 513 µg/mL·h | Human | 500 mg dose with 200 mg ritonavir.[9] | |

| Protein Binding | >99.9% | Human | [9] | |

| Metabolism | CYP3A4 | Human | [9] | |

| CLtot | 0.17 ± 0.10 L/h/kg | Mouse | 5 mg/kg dose.[8] | |

| Vss | 0.51 ± 0.14 L/kg | Mouse | 5 mg/kg dose.[8] | |

| t₁/₂ | 5.4 ± 0.3 h | Mouse | 5 mg/kg dose.[8] | |

| F | 30% | Rat | 10 mg/kg oral dose vs 5 mg/kg IV dose.[8] | |

| Leniolisib | ||||

| Volume of Distribution | 28.5 L | Human | [7] | |

| Protein Binding | 94.5% | Human | [7] | |

| Cₘₐₓ | Varies with dose | Human | Dose-dependent increase.[7] | |

| AUC | Varies with dose | Human | Dose-dependent increase.[7] | |

| Steady State | ~2-3 days | Human | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of trifluoromethylpyridine intermediates and the biological evaluation of trifluoromethylpyridine-containing drugs.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Chlorine gas

-

Antimony trichloride

-

Hydrogen fluoride

-

Reaction vessel with heating jacket and stirrer

-

On-ring chlorination vessel

-

Fluorination vessel

-

Washing kettle

-

Vapor distillation still

-

Rectifying column

Procedure: [5]

-

Side-chain Chlorination:

-

Charge the reaction vessel with 2-chloro-5-(chloromethyl)pyridine.

-

Heat the vessel using the steam jacket while stirring.

-

Introduce chlorine gas into the reaction mixture.

-

Continue the reaction until the formation of 2-chloro-5-(trichloromethyl)pyridine is complete, as monitored by appropriate analytical techniques (e.g., GC-MS).

-

-

On-ring Chlorination:

-

Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to the on-ring chlorination vessel.

-

Add antimony trichloride as a catalyst.

-

Perform the chlorination reaction to obtain 2,3-dichloro-5-(trichloromethyl)pyridine.

-

-

Fluorination:

-

Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to the fluorination vessel.

-

Add hydrogen fluoride to the vessel.

-

Heat the reaction mixture to 120-135°C to carry out the fluorination.

-

-

Purification:

-

Wash the crude fluorination reaction product.

-

Perform steam distillation.

-

Adjust the pH of the organic phase to 6-8.

-

Finally, purify the 2,3-dichloro-5-(trifluoromethyl)pyridine by distillation in a rectifying column to achieve a purity of >99%.

-

HIV-1 Protease Inhibition Assay (FRET-based)

This protocol is adapted for screening inhibitors like Tipranavir.

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based HIV-1 Protease substrate (e.g., containing an EDANS/DABCYL pair)

-

Assay Buffer

-

DMSO (for compound dissolution)

-

Test compound (e.g., Tipranavir)

-

Known HIV-1 Protease inhibitor (e.g., Pepstatin A) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure: [10]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the positive control in DMSO.

-

Perform serial dilutions of the stock solutions in assay buffer to create a range of test concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).

-

Dilute the HIV-1 Protease and the FRET substrate to their working concentrations in assay buffer. Keep the enzyme solution on ice.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 10 µL of each test compound dilution.

-

Positive Control (No Inhibition): Add 10 µL of assay buffer with the same final DMSO concentration as the test wells.

-

Negative Control (Maximum Inhibition): Add 10 µL of the positive inhibitor control.

-

Blank (No Enzyme): Add 20 µL of assay buffer.

-

-

Enzyme Addition and Pre-incubation:

-

To all wells except the blank, add 40 µL of the diluted HIV-1 protease solution.

-

Mix gently and incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add 50 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control (no inhibition).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to trifluoromethylpyridine-based drug discovery.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Leniolisib.

Caption: Mechanism of action of Tipranavir in inhibiting HIV maturation.

Caption: General workflow for trifluoromethylpyridine-based drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. Tipranavir - Wikipedia [en.wikipedia.org]

- 7. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tipranavir - Creative Enzymes [creative-enzymes.com]

- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-Amino-2-(trifluoromethyl)pyridine from 2-chloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the amino group serves as a versatile handle for further chemical modifications. This document provides an overview of the synthesis of aminotrifluoromethylpyridines, with a focus on the conversion of 2-chloro-4-(trifluoromethyl)pyridine.

Physicochemical and Spectroscopic Data

A summary of the available data for the starting material and the target product is presented below.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-23-9 | C₆H₃ClF₃N | 181.54 | N/A |

| This compound | 147149-98-2 | C₆H₅F₃N₂ | 162.11 | 58-62 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (Predicted) | δ 8.32 (d, 1H), 6.90 (s, 1H), 6.65 (d, 1H), 4.42 (s, 2H)[1] |

| ¹³C NMR | No experimental data found. |

| IR | No experimental data found. |

| MS | No experimental data found. |

Reaction Principle: Nucleophilic Aromatic Substitution

The synthesis of aminopyridines from chloropyridines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, an amine nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of the chloride leaving group. The trifluoromethyl group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack.

On the 2-chloro-4-(trifluoromethyl)pyridine ring, the positions ortho (C2) and para (C4) to the nitrogen atom are electronically activated for nucleophilic attack. The electron-withdrawing trifluoromethyl group at the C4 position further enhances the electrophilicity of the ring. Therefore, a nucleophile can attack at either the C2 or C6 position. The substitution of the chloro group at the C2 position is a common pathway.